molecular formula C10H9F3N2O2 B14861948 2-Methoxy-4-(trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one CAS No. 944902-63-0

2-Methoxy-4-(trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one

Cat. No.: B14861948
CAS No.: 944902-63-0
M. Wt: 246.19 g/mol
InChI Key: DEXXSONCPPBOHR-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one is a chemical compound that belongs to the quinazolinone family. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of an anthranilic acid derivative with a suitable aldehyde or ketone in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and catalysts is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

2-Methoxy-4-(trifluoromethyl)-5,8-dihydroquinazolin-7(6H)-one has been studied for various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities.

    Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluor

Properties

CAS No.

944902-63-0

Molecular Formula

C10H9F3N2O2

Molecular Weight

246.19 g/mol

IUPAC Name

2-methoxy-4-(trifluoromethyl)-6,8-dihydro-5H-quinazolin-7-one

InChI

InChI=1S/C10H9F3N2O2/c1-17-9-14-7-4-5(16)2-3-6(7)8(15-9)10(11,12)13/h2-4H2,1H3

InChI Key

DEXXSONCPPBOHR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(CCC(=O)C2)C(=N1)C(F)(F)F

Origin of Product

United States

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